
Cochinchinenin C
Descripción general
Descripción
Cochinchinenin C has been identified as a compound with potential therapeutic effects, particularly in the context of diabetes management. It targets the glucagon-like peptide-1 (GLP-1) receptor, which is a promising therapeutic target for anti-diabetic drugs. Unlike polypeptide drugs, which are easily degraded in vivo, Cochinchinenin C is a nonpolypeptide that interacts well with the GLP-1 receptor, primarily through hydrophobic interactions. This interaction has been confirmed by fluorescence spectroscopy and molecular simulation. In vitro experiments have shown that Cochinchinenin C can promote insulin secretion from pancreatic beta cells and increase intracellular cAMP and ATP levels, indicating activation of the GLP-1 receptor and enhanced glucose metabolism .
Synthesis Analysis
The synthesis of related compounds has been explored in the literature. For example, the total synthesis of cochinchinenone, a compound related to Cochinchinenin C, has been achieved in a few steps from commercially available precursors. The key step in this synthesis involved an oxone-mediated oxidative dearomatization . Although this synthesis pertains to cochinchinenone, it provides insight into the synthetic strategies that could potentially be applied to Cochinchinenin C and related compounds.
Molecular Structure Analysis
Cochinchinenin C is part of a group of compounds that have been isolated from traditional Chinese medicine sources. For instance, compounds from Cratoxylum cochinchinense have been characterized, including xanthones and caged-prenylated xanthones . While the specific molecular structure of Cochinchinenin C is not detailed in the provided papers, the structural analysis of related compounds suggests that it may possess a complex structure with potential antioxidant properties.
Chemical Reactions Analysis
The chemical reactivity of Cochinchinenin C has not been explicitly detailed in the provided papers. However, studies on similar compounds have shown that they can exhibit antioxidative properties and inhibit the formation of advanced glycation end products on proteins . These findings suggest that Cochinchinenin C may also participate in chemical reactions that confer antioxidant benefits and protect against oxidative stress.
Physical and Chemical Properties Analysis
The physical and chemical properties of Cochinchinenin C are not directly discussed in the provided papers. However, the interaction of similar compounds with human serum albumin has been studied, indicating that these compounds can bind to serum proteins through hydrogen bonds and van der Waals forces. This binding can alter the microenvironment of the protein, which may have implications for the bioavailability and pharmacokinetics of Cochinchinenin C . Additionally, the antioxidant and antiglycation properties of related compounds suggest that Cochinchinenin C may also share these properties .
Aplicaciones Científicas De Investigación
Flavonoid Oligomers and Biflavonoids from Dracaena cochinchinensis
A study by Zheng et al. (2012) on the red resins of Dracaena cochinchinensis, known as Chinese dragon’s blood, identified new flavonoid oligomers and biflavonoids, including cochinchinenins. These compounds exhibited activities in cytotoxicity, antibacterial, and antifungal assays (Qing-an Zheng et al., 2012).
Xanthones from Cratoxylum cochinchinense
Lee et al. (2023) reviewed the cytotoxic and antimicrobial properties of xanthones from Cratoxylum cochinchinense. These compounds are known for their potential in cancer cell cytotoxicity as well as antimalarial and antibacterial effects, supporting the medicinal use of this plant (Su Lee et al., 2023).
Flavonoid Dimers in Chinese Dragon's Blood
Research by Pang et al. (2016) on flavonoid dimers from the red resin of Dracaena cochinchinensis showed significant inhibition of nitric oxide production in lipopolysaccharide-stimulated microglial cells, indicating potential anti-inflammatory properties (Dao-ran Pang et al., 2016).
Cochinchinenin C as a Nonpolypeptide Anti-Diabetic Drug
A study by Sha et al. (2017) highlighted Cochinchinenin C's role in targeting the glucagon-like peptide-1 (GLP-1) receptor, showing potential as a nonpolypeptide anti-diabetic drug. This study demonstrated its effectiveness in promoting insulin secretion and glucose metabolism in pancreatic beta cells (Yijie Sha et al., 2017).
Terpenoid Indole Alkaloids from Melodinus cochinchinensis
Li et al. (2020) isolated terpenoid indole alkaloids from Melodinus cochinchinensis, demonstrating their cytotoxic, immunosuppressive, and anti-inflammatory activities. This shows the diverse biological activities of compounds derived from plants related to Cochinchinenin C (Fangru Li et al., 2020).
Volatile Constituents of Cratoxylum cochinchinense
Research by Dai et al. (2014) on the volatile constituents of Cratoxylum cochinchinense revealed a range of compounds with potential pharmacological properties, including antioxidant, cytotoxic, antibacterial, and anti-HIV activities (D. Dai et al., 2014).
New Chalcone Dimer: Cochinchinenin
A study by Zhou Zh et al. (2001) identified a new chalcone dimer named cochinchinenin from the commercial dragon's blood of Dracaena cochinchinensis. This compound, along with others isolated, contributes to the plant's medicinal properties (Zhou Zh et al., 2001).
Antidiabetic Effect of Symplocos cochinchinensis
The antidiabetic properties of Symplocos cochinchinensis were explored by Sunil et al. (2011), demonstrating its potential in treating type 2 diabetes through the reduction of plasma glucose and improvement in insulin sensitivity (C. Sunil et al., 2011).
Mecanismo De Acción
Target of Action
Cochinchinenin C primarily targets the glucagon-like peptide-1 (GLP-1) receptor . The GLP-1 receptor is a member of the glucagon receptor subfamily in the G-protein-coupled receptor B family . It is distributed in pancreatic cells, and the gastrointestinal, cardiovascular, pulmonary, and central nervous systems .
Mode of Action
Cochinchinenin C interacts well with the GLP-1 receptor via hydrophobic interaction . This interaction was confirmed by fluorescence spectroscopy and molecular simulation . The GLP-1 receptor mediates the action of GLP-1, which is useful in diabetes treatment .
Biochemical Pathways
Upon treatment with Cochinchinenin C, pancreatic beta cells promote insulin secretion . This leads to increases of intracellular cAMP and ATP levels , indicating GLP-1 receptor activation and glucose metabolism .
Pharmacokinetics
It’s known that polypeptide drugs are easily degraded by dpp4 in vivo . Therefore, the focus is now on the development of nonpolypeptide anti-diabetic drugs targeting the GLP-1 receptor .
Result of Action
The interaction of Cochinchinenin C with the GLP-1 receptor leads to the promotion of insulin secretion in pancreatic beta cells . This results in increased levels of intracellular cAMP and ATP , indicating the activation of the GLP-1 receptor and glucose metabolism . These results suggest that Cochinchinenin C has potential for the development of drugs for treating diabetes .
Action Environment
It’s known that cochinchinenin c is extracted from sangusis draconi , suggesting that the natural environment and conditions of this plant may play a role in the compound’s properties.
Direcciones Futuras
Propiedades
IUPAC Name |
3-[4-hydroxy-5-[3-(4-hydroxy-2-methoxyphenyl)-1-(4-methoxyphenyl)propyl]-2-methoxyphenyl]-1-(4-hydroxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H34O7/c1-38-27-14-7-21(8-15-27)28(16-9-23-6-13-26(35)19-32(23)39-2)29-18-24(33(40-3)20-31(29)37)10-17-30(36)22-4-11-25(34)12-5-22/h4-8,11-15,18-20,28,34-35,37H,9-10,16-17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLJWKFROLINAGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CCC2=C(C=C(C=C2)O)OC)C3=C(C=C(C(=C3)CCC(=O)C4=CC=C(C=C4)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H34O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cochinchinenin C | |
CAS RN |
956103-79-0 | |
| Record name | Cochinchinenin C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0956103790 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | COCHINCHINENIN C | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9CME97XV3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Cochinchinenin C interact with its target and what are the downstream effects?
A1: Cochinchinenin C interacts with the glucagon-like peptide-1 (GLP-1) receptor primarily through hydrophobic interactions []. This interaction leads to the activation of the receptor, similar to the action of GLP-1 analogs. This activation stimulates insulin secretion from pancreatic beta cells in a glucose-dependent manner []. Additionally, Cochinchinenin C treatment increases intracellular cAMP and ATP levels, indicating enhanced GLP-1 receptor activation and glucose metabolism [].
Q2: Are there any established analytical methods for characterizing and quantifying Cochinchinenin C?
A2: Yes, several analytical methods have been developed for Cochinchinenin C. High-performance liquid chromatography (HPLC) coupled with various detectors, particularly ultraviolet (UV) detectors, is commonly employed for both separation and quantification of Cochinchinenin C in Dragon's Blood [, ]. Gas chromatography (GC) with an electron capture detector (ECD) has also been successfully applied for the quantitative determination of this compound []. These methods offer accuracy, sensitivity, and reproducibility for analyzing Cochinchinenin C.
Q3: What are the potential applications of Cochinchinenin C in drug development?
A4: Cochinchinenin C has shown promise as a potential non-polypeptide anti-diabetic drug []. Its ability to activate the GLP-1 receptor, promote insulin secretion, and improve glucose metabolism suggests it could be a valuable therapeutic agent for treating type 2 diabetes. Further research, including in vivo studies and clinical trials, is needed to explore its efficacy and safety profile for this indication.
Q4: What is the stability of Cochinchinenin C, and are there any strategies for improving its formulation?
A5: While specific data on the stability of Cochinchinenin C under various conditions is limited in the provided research, optimizing its formulation could be crucial for enhancing its therapeutic potential. Strategies such as encapsulation in nanoparticles, complexation with cyclodextrins, or development of solid dispersions could improve its solubility, stability, and bioavailability []. Further investigation into its stability profile and appropriate formulation strategies will be essential for translating Cochinchinenin C into a viable therapeutic agent.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



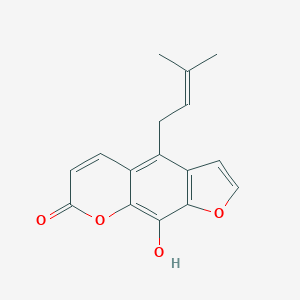
![Acetamide, 2-amino-N-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-N-phenyl-](/img/structure/B149952.png)




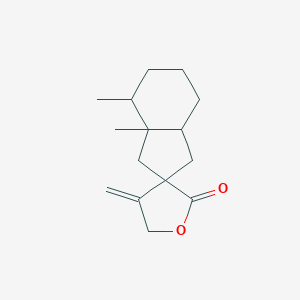

![Acetic acid [(3aS,6aalpha,10aR)-4alpha,7beta-dimethyl-8beta-ethoxyoctahydro-2H-furo[3,2-i][2]benzopyran]-10alpha-yl es](/img/structure/B149985.png)

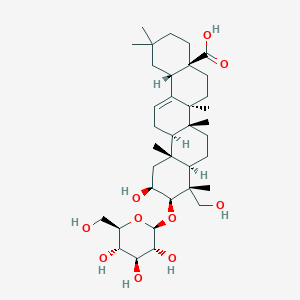
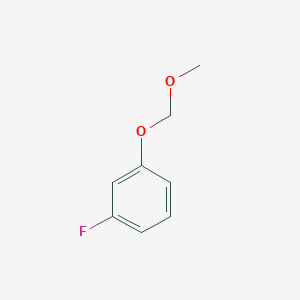
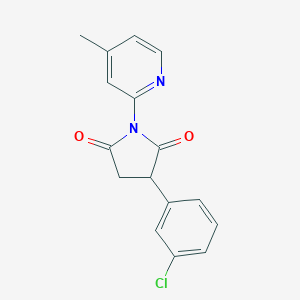
![(1R,3As,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-[(2S,3R,4S,5S)-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B150001.png)